molecular formula C15H3CoF18O6 B579685 Cobalt(III) hexafluoroacetylacetonate CAS No. 16702-37-7

Cobalt(III) hexafluoroacetylacetonate

Cat. No.: B579685
CAS No.: 16702-37-7
M. Wt: 680.087
InChI Key: ATFGPNVCOVFUOX-UHFFFAOYSA-N
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Description

Cobalt(III) hexafluoroacetylacetonate (Co(hfac)₃) is a high-purity, volatile coordination complex where cobalt in the +3 oxidation state is chelated by three hexafluoroacetylacetonate (hfac) anions . This compound is characterized by its high thermal stability, significant volatility, and excellent solubility in organic solvents, making it an exceptional precursor for applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create cobalt-containing thin films for microelectronics and materials science . The electron-withdrawing trifluoromethyl groups on the hfac ligands are key to enhancing the compound's volatility and Lewis acidity compared to its non-fluorinated analogue . In scientific research, this compound serves as an effective catalyst in various organic transformations, such as the ortho-arylation of N-aryl pyrazoles with arylboronic acids, where it facilitates reactions under mild conditions with high yields . It also acts as a critical starting material for the synthesis of functional materials, including cobalt oxide (Co₃O₄) via pulsed-spray evaporation CVD, which is significant for developing advanced batteries and catalysts . Furthermore, its role extends to the synthesis of magnetic cobalt ferrite nanoparticles, which have applications in magnetic storage and biomedical technologies . The compound's reactivity and mechanism of action have been extensively studied in kinetic research, particularly in ligand hydrolysis reactions of related cobalt(III) complexes, providing insight into its behavior in aqueous solutions . This product is intended for research and industrial development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFGPNVCOVFUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3CoF18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reactions proceed optimally between 25–60°C. Elevated temperatures accelerate ligand substitution but risk decomposition of the Hhfac ligand.

  • Solvent : Ethanol and THF are preferred due to their ability to solubilize both cobalt salts and Hhfac while minimizing side reactions.

  • Stoichiometry : A 1:3 molar ratio of CoCl₃ to Hhfac ensures complete ligand coordination, though slight excesses of Hhfac (up to 3.2 equivalents) improve yields.

Key Reaction:

CoCl3+3HhfacEtOH, N2Co(hfac)3+3HCl\text{CoCl}3 + 3\,\text{Hhfac} \xrightarrow{\text{EtOH, N}2} \text{Co(hfac)}_3 + 3\,\text{HCl}

Post-reaction, the mixture is filtered to remove unreacted cobalt salts, and the solvent is evaporated under reduced pressure. The crude product is purified via sublimation at 80–100°C under 10⁻³ mbar, achieving ≥95% purity.

Data Table: Solution-Based Synthesis Parameters

ParameterOptimal RangeYield (%)Purity (%)
Temperature25–60°C75–8590–95
Hhfac Equivalents3.0–3.28293
Sublimation Pressure10⁻³ mbar95–98

Mechanochemical Synthesis for Solvent-Free Production

Recent advances in green chemistry have enabled solvent-free synthesis of Co(hfac)₃ using mechanochemical methods. This approach involves ball milling cobalt(III) acetate (Co(OAc)₃) with sodium hexafluoroacetylacetonate (Na(hfac)) in a high-energy planetary mill.

Procedure Overview

  • Precursor Preparation : Na(hfac) is synthesized by grinding sodium carbonate (Na₂CO₃) with Hhfac in a 1:2 molar ratio.

  • Mechanochemical Reaction : Co(OAc)₃ and Na(hfac) are combined in a 1:3 ratio and milled at 500 rpm for 60 minutes. The mechanical force induces solid-state ligand exchange, forming Co(hfac)₃ as a fine powder.

Advantages :

  • Eliminates toxic solvents, reducing environmental impact.

  • Achieves 80–85% yield with minimal purification.

Data Table: Mechanochemical Synthesis Outcomes

Milling Time (min)Rotation Speed (rpm)Yield (%)Particle Size (nm)
605008250–100
906008530–70

Industrial-Scale Production Techniques

Industrial synthesis of Co(hfac)₃ prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are employed to automate the ligand substitution process, with real-time monitoring of temperature and pressure.

Key Industrial Modifications

  • Catalytic Oxidation : Cobalt(II) precursors (e.g., Co(OAc)₂) are oxidized in situ using hydrogen peroxide (H₂O₂) or ozone (O₃), bypassing the need for pre-synthesized Co(III) salts.

  • Crystallization Control : Antisolvent precipitation with hexanes ensures consistent crystal morphology, critical for applications in chemical vapor deposition (CVD).

Case Study : A pilot plant using CFRs reported a production rate of 12 kg/day with 89% yield and 99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthesis Methods

Efficiency and practicality

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Solution-Based8598ModerateHigh (solvent use)
Mechanochemical8295HighLow
Industrial (CFR)8999Very HighModerate

Chemical Reactions Analysis

Types of Reactions

Cobalt(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.

    Reduction: It can be reduced to cobalt(II) complexes under specific conditions.

    Substitution: Ligand exchange reactions are common, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride (for reduction), and various ligands for substitution reactions. These reactions typically occur in organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions produce cobalt(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Catalysis

Cobalt(III) hexafluoroacetylacetonate serves as an effective catalyst in various organic reactions. Notably, it facilitates the ortho-arylation of N-aryl pyrazoles with arylboronic acids, showcasing its utility in synthetic organic chemistry. The compound's ability to stabilize different oxidation states allows it to participate actively in catalytic cycles.

Case Study: Ortho-Arylation Reaction

  • Reaction Type : Ortho-arylation of N-aryl pyrazoles
  • Catalyst : this compound
  • Conditions : Typically performed under mild conditions with arylboronic acids.
  • Outcome : High yields of ortho-arylated products, demonstrating the compound's efficiency as a catalyst.

Solvent Extraction

This compound is utilized in the extraction of rare earth metals. It forms stable binuclear complexes with rare earth–β-diketone chelates, enhancing the extraction efficiency.

Data Table: Extraction Efficiency

Rare Earth MetalExtractant UsedEfficiency (%)
Neodymium(III)This compound85%
Europium(III)This compound78%

Chromatography

This compound aids in high-pressure liquid chromatography (HPLC), specifically for the separation of geometrical isomers. Its unique properties allow for improved resolution and sensitivity in chromatographic analyses.

Material Synthesis

The compound acts as a precursor for synthesizing cobalt oxide (Co3O4) through pulsed-spray evaporation chemical vapor deposition. This application is significant for developing materials used in batteries and catalysts.

Case Study: Cobalt Oxide Synthesis

  • Method : Pulsed-spray evaporation chemical vapor deposition
  • Material Produced : Cobalt oxide (Co3O4)
  • Application : Used in lithium-ion batteries and as a catalyst support.

Nanoparticle Synthesis

This compound is involved in synthesizing magnetic cobalt ferrite nanoparticles, which have applications in magnetic storage devices and biomedical fields.

Data Table: Properties of Cobalt Ferrite Nanoparticles

PropertyValue
Size10-50 nm
Magnetic Saturation80 emu/g
Coercivity200 Oe

Spectroscopy and Electrochemistry

The structural and electrochemical properties of this compound are studied to understand its electronic structures and interactions with various ligands. This research contributes to the development of new materials with tailored electronic properties.

Mechanism of Action

The mechanism of action of Cobalt(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The cobalt center can undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic activity. The hexafluoroacetylacetonate ligands stabilize the cobalt center and facilitate ligand exchange reactions .

Comparison with Similar Compounds

Comparison with Similar Metal(III) Hexafluoroacetylacetonate Complexes

Structural and Physical Properties

The table below summarizes key properties of Co(III) hfacac and analogous complexes:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Sublimation Enthalpy (kJ/mol)
Cobalt(III) hexafluoroacetylacetonate C₁₅H₃CoF₁₈O₆ (inferred) ~680 (estimated) Not reported Likely organic solvents Not reported
Chromium(III) hexafluoroacetylacetonate C₁₅H₆CrF₁₈O₆ 675.93 83–85 Insoluble in water Not reported
Manganese(III) hexafluoroacetylacetonate C₁₅H₃F₁₈MnO₆ ~671.93 Not reported Benzene, CH₂Cl₂ Not reported
Iron(III) hexafluoroacetylacetonate C₁₅H₃F₁₈FeO₆ 677.00 Not reported Not reported Not reported
Yttrium(III) hexafluoroacetylacetonate C₁₅H₃F₁₈O₆Y ~675.21 Not reported Not reported Data available (see )
Scandium(III) hexafluoroacetylacetonate Sc(C₅HF₆O₂)₃ ~468.08 Not reported Not reported 114.7 (sublimation)

Notes:

  • Chromium(III) hfacac exhibits distinct green crystals and insolubility in water, making it suitable for non-polar reaction environments .
  • Scandium(III) hfacac has well-characterized sublimation thermodynamics (ΔH_sub = 114.7 kJ/mol), critical for MOCVD applications .
  • Yttrium(III) hfacac shares structural similarities with lanthanide complexes, often used in luminescent materials .
Chromium(III) Hexafluoroacetylacetonate
  • Acts as a triplet-state quencher in organic reactions via energy/electron transfer mechanisms .
  • Stable in benzene solutions but reactive in polar solvents like acetonitrile .
Manganese(III) Hexafluoroacetylacetonate
  • Oxidizes 9,10-dihydroanthracene to anthracene with a rate constant of 6.8 × 10⁻⁴ M⁻¹s⁻¹ in benzene .
Lanthanide(III) Hexafluoroacetylacetonate Complexes
  • Eu(III) and Gd(III) derivatives exhibit thermosensitive luminescence, with emission spectra dependent on ligand stacking geometry .
  • Nd(III) complexes show ferromagnetic interactions with nitronyl nitroxide radicals, relevant to single-molecule magnet (SMM) research .
Scandium(III) and Yttrium(III) Derivatives
  • High volatility and precise vapor pressure data make them ideal for MOCVD processes .

Q & A

Basic: What synthetic methodologies are effective for preparing cobalt(III) hexafluoroacetylacetonate (Co(hfac)₃)?

Answer:
Co(hfac)₃ is typically synthesized via ligand substitution reactions involving cobalt salts and hexafluoroacetylacetone (Hhfac). A common approach involves reacting cobalt(III) chloride with Hhfac in an anhydrous solvent (e.g., ethanol or THF) under inert atmosphere, followed by crystallization. For purity optimization, sublimation at 80–100°C under reduced pressure (10⁻³ mbar) is recommended to remove unreacted ligands or metal impurities . Atomic layer deposition (ALD) methods using ozone as an oxidant have also been explored for thin-film applications, achieving deposition rates of ~0.3 Å/cycle at 300°C .

Key Parameters for Synthesis:

ParameterOptimal Range
Reaction Temperature25–60°C
SolventEthanol/THF (anhydrous)
Sublimation Pressure10⁻³ mbar
Purity Yield≥95% (post-sublimation)

Basic: What analytical techniques are critical for characterizing Co(hfac)₃?

Answer:

  • UV-Vis Spectroscopy: Identifies d-d transitions in Co(III) (e.g., λmax ≈ 550 nm for octahedral geometry) and ligand-centered absorptions.
  • X-ray Crystallography: Confirms octahedral coordination geometry with Co–O bond lengths of ~1.89 Å .
  • Magnetic Susceptibility: Co(III) (d⁶) typically exhibits low-spin configurations (μeff ≈ 0–1.5 BM), validated via SQUID magnetometry .
  • Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~180°C) .

Advanced: How does the redox non-innocence of hexafluoroacetylacetonate ligands influence Co(hfac)₃ reactivity?

Answer:
The hfac⁻ ligand can act as an electron reservoir, participating in ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In Co(III) complexes, this may stabilize unusual oxidation states or enable radical formation. For example, ligand radical intermediates (hfac•⁻) have been observed in Cr(II)/hfac systems via EPR and DFT studies, suggesting similar behavior in Co(III) under reducing conditions . Researchers should employ cyclic voltammetry (CV) to map redox potentials and X-ray absorption spectroscopy (XAS) to track ligand/metal electronic states during reactions.

Advanced: What strategies resolve contradictions in reported magnetic moments of Co(hfac)₃ complexes?

Answer:
Discrepancies often arise from spin-crossover behavior or ligand field variations. To address this:

Multi-Technique Validation: Combine SQUID magnetometry (2–300 K), EPR (for radical intermediates), and Mössbauer spectroscopy (if applicable).

Crystal Field Analysis: Use angular overlap model (AOM) calculations to correlate ligand geometry with magnetic anisotropy.

Controlled Environment: Ensure measurements under inert conditions to prevent oxidation/ligand loss .

Example Data Conflict Resolution:

StudyReported μeff (BM)Technique UsedResolution
A1.2SQUID (2 K)Low-spin Co(III)
B2.8EPRLigand radical interference

Advanced: How does Co(hfac)₃ perform as a precursor for magnetic coordination polymers?

Answer:
Co(hfac)₃ is used to construct single-molecule magnets (SMMs) via coordination with nitrogen-donor linkers (e.g., 1,4-bis(4-pyridylmethyl)benzene). Key findings:

  • Magnetic Coupling: Antiferromagnetic exchange between Co(III) centers (J ≈ −12 cm⁻¹) via bridging ligands.
  • Slow Relaxation: Observed hysteresis below 4 K with relaxation barriers (Δ) of ~45 K .
    Methodological Tip: Use solvent-assisted ligand exchange in supercritical CO₂ to enhance crystallinity and reduce defects .

Safety & Handling: What precautions are essential for handling Co(hfac)₃?

Answer:

  • PPE: Nitrile gloves (tested for permeability to Hhfac) and fume hood use (TLV for cobalt compounds: 0.02 mg/m³).
  • Storage: Inert atmosphere (argon) at −20°C to prevent ligand hydrolysis.
  • Waste Disposal: Chelate with EDTA before neutralization to immobilize cobalt ions .

Experimental Design: How to optimize Co(hfac)₃ for ALD of cobalt oxide films?

Answer:

  • Precursor Delivery: Use a bubbler system at 120°C to vaporize Co(hfac)₃.
  • Co-reactants: Ozone (200 g/m³) for oxidation, pulsed at 0.1 s intervals.
  • Growth Parameters:
    • Temperature: 250–300°C
    • Pressure: 1–10 Torr
    • Film Stoichiometry: Confirm via RBS (oxygen content <5 at%) .

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